

physical and chemical properties of 6-Iodopyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Iodopyridin-3-ol*

Cat. No.: B023836

[Get Quote](#)

6-Iodopyridin-3-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **6-Iodopyridin-3-ol**, a key heterocyclic building block in medicinal chemistry and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development, presenting data in a structured and accessible format.

Core Physical and Chemical Properties

6-Iodopyridin-3-ol is a solid, off-white to beige or brown powder at room temperature.[\[1\]](#)[\[2\]](#) Its core structure consists of a pyridine ring substituted with an iodine atom at the 6-position and a hydroxyl group at the 3-position. This substitution pattern imparts specific reactivity and properties that are valuable in the synthesis of more complex molecules.

Table 1: Physical Properties of **6-Iodopyridin-3-ol**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ INO	[1][3][4]
Molecular Weight	221.00 g/mol	[3][4]
Appearance	Off-white to beige or brown solid/powder	[1][2]
Melting Point	149-151 °C	[1][4][5]
Boiling Point	399.7 ± 27.0 °C at 760 mmHg	[1][2][4][5]
Density	2.142 g/cm ³	[2]
Flash Point	195.52 °C	[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **6-Iodopyridin-3-ol**. While a comprehensive public database of its spectra is not readily available, typical spectral characteristics can be inferred from related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the iodo and hydroxyl substituents.
- ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons bearing the iodine and hydroxyl groups will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of **6-Iodopyridin-3-ol** will show characteristic absorption bands for the functional groups present. Key expected vibrations include:

- O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.

- Aromatic C-H stretch: Signals typically appear above 3000 cm^{-1} .
- Aromatic C=C and C=N stretching: Multiple bands in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-O stretch: An absorption in the $1200\text{-}1300\text{ cm}^{-1}$ range.
- C-I stretch: A weaker band in the lower frequency region of the spectrum.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M^+) at m/z 221. The fragmentation pattern would likely involve the loss of iodine, carbon monoxide, and other characteristic fragments of the pyridinol ring.

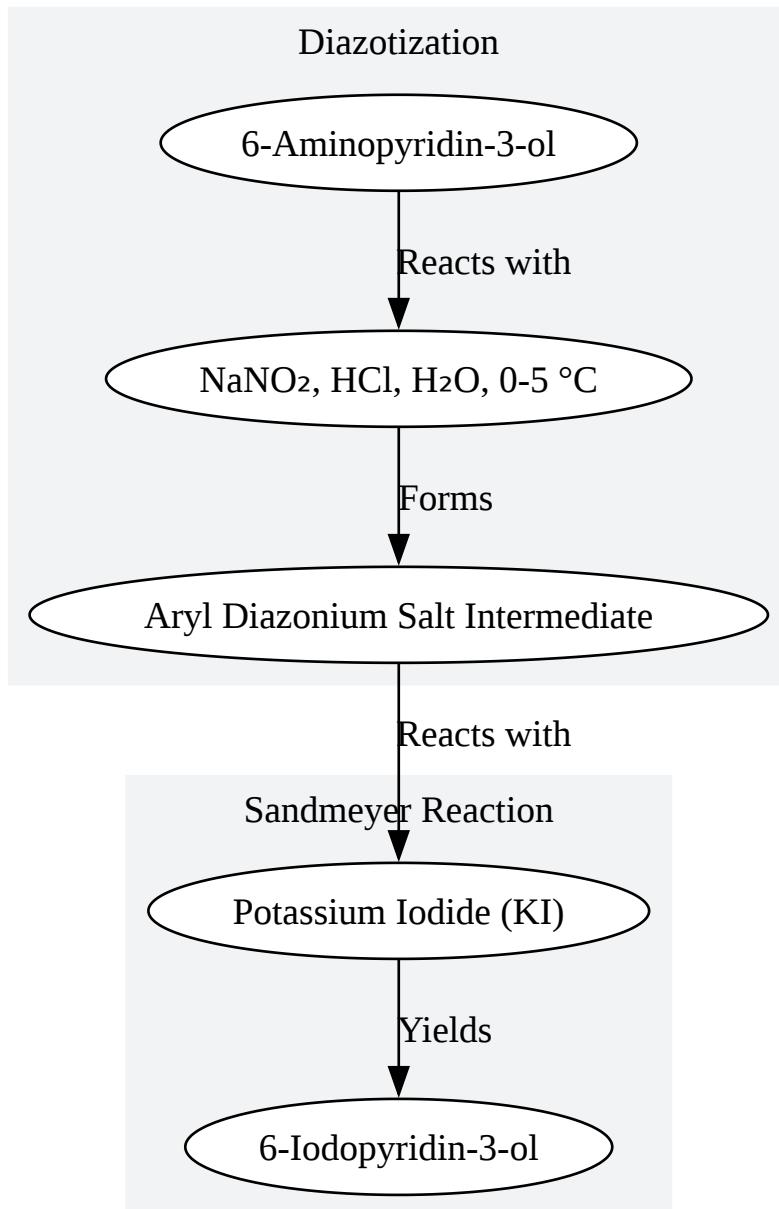
Solubility and Acidity

The solubility and acidity of **6-Iodopyridin-3-ol** are critical parameters for its use in synthesis and biological assays.

Solubility:

While quantitative solubility data is not extensively published, based on its structure, **6-Iodopyridin-3-ol** is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Its solubility in water is likely to be low.[\[6\]](#)

pKa:


The pKa of **6-Iodopyridin-3-ol** has not been experimentally reported. However, the pKa values of the parent compound, 3-hydroxypyridine, are approximately 4.79 and 8.75.[\[1\]](#)[\[7\]](#)[\[8\]](#) The presence of the electron-withdrawing iodine atom at the 6-position is expected to increase the acidity of the hydroxyl group and decrease the basicity of the pyridine nitrogen.

Synthesis and Purification

The synthesis of **6-Iodopyridin-3-ol** can be achieved through various synthetic routes, with the Sandmeyer reaction being a common and effective method.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a general procedure for the synthesis of **6-Iodopyridin-3-ol** from 6-aminopyridin-3-ol.

[Click to download full resolution via product page](#)

Caption: General workflow for the purification of **6-Iodopyridin-3-ol** by recrystallization.

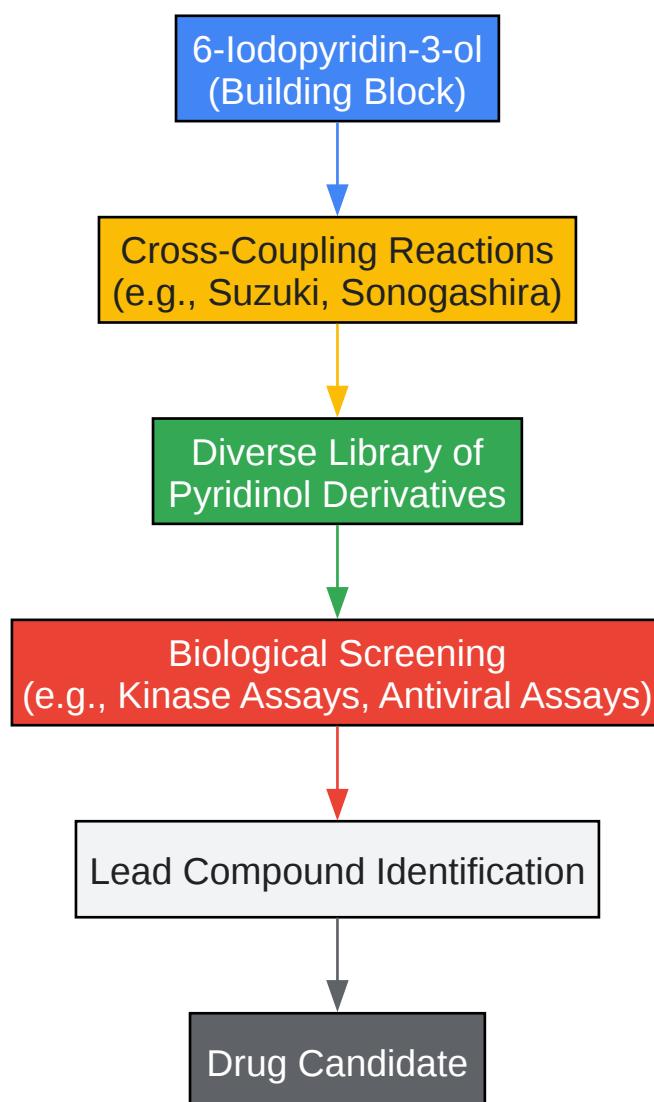
A suitable solvent system for recrystallization would be one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. [5][9] Common solvent pairs like ethanol/water or ethyl acetate/hexane are often effective for purifying polar compounds. [7] Column Chromatography:

For higher purity, column chromatography using silica gel as the stationary phase is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would likely provide good separation.

Reactivity and Stability

The reactivity of **6-Iodopyridin-3-ol** is dominated by the presence of the iodo, hydroxyl, and pyridine nitrogen functionalities.

Reactivity:


- Cross-Coupling Reactions: The iodine atom at the 6-position is a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This makes it a valuable building block for introducing the pyridinol moiety into more complex molecules. [10]*
- Reactions of the Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other standard transformations of phenols.
- Reactions of the Pyridine Nitrogen: The pyridine nitrogen can be protonated in acidic conditions or alkylated to form pyridinium salts.

Stability:

- Thermal Stability: The compound is a solid with a relatively high melting point, suggesting good thermal stability under normal laboratory conditions.
- Photostability: Iodinated aromatic compounds can be susceptible to photodegradation. [11] Therefore, it is recommended to store **6-Iodopyridin-3-ol** protected from light. [1][3][4] It should also be stored under an inert atmosphere, as recommended by suppliers. [1][3][4]

Biological Activity and Applications in Drug Discovery

While specific biological activities of **6-Iodopyridin-3-ol** are not extensively documented, the 3-hydroxypyridine and pyridinone scaffolds are present in numerous biologically active compounds and approved drugs. [12][13] These scaffolds are known to be involved in a range of biological processes, and their derivatives have been investigated as kinase inhibitors, antiviral agents, and for other therapeutic applications. [12] The presence of the iodine atom allows for the facile introduction of this important pharmacophore into a diverse range of molecular structures through cross-coupling reactions, making **6-Iodopyridin-3-ol** a valuable building block in drug discovery programs. [14][15][16][17] Pyridine derivatives, in general, have been explored for their potential as antagonists for various receptors, including chemokine receptors, and have shown promise in the development of treatments for cancer and inflammatory diseases. [18] Logical Relationship of **6-Iodopyridin-3-ol** in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Role of **6-Iodopyridin-3-ol** as a building block in the drug discovery process.

Safety Information

6-Iodopyridin-3-ol is classified as harmful and an irritant. Standard laboratory safety precautions should be taken when handling this compound.

Hazard Statements: [\[1\]](#)[\[3\]](#)[\[4\]](#)* H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements: [\[1\]](#)[\[3\]](#)[\[4\]](#)* P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Iodopyridin-3-ol | 129034-38-4 [sigmaaldrich.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. mdpi.com [mdpi.com]
- 7. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 8. 109-00-2 CAS MSDS (3-Hydroxypyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 120972-91-0|(6-iodopyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 15. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]
- 16. api.pageplace.de [api.pageplace.de]
- 17. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physical and chemical properties of 6-Iodopyridin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023836#physical-and-chemical-properties-of-6-iodopyridin-3-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com